molecular formula C16H15IN2O3S B245725 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

Numéro de catalogue B245725
Poids moléculaire: 442.3 g/mol
Clé InChI: PVLOGJPBSFLYRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether, also known as DIBOM, is a chemical compound that has been widely used in scientific research. This molecule is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in many cellular processes such as cell growth, proliferation, and survival.

Mécanisme D'action

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether acts as a competitive inhibitor of PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream targets of PKB/Akt, leading to the inhibition of cell growth and survival. 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to be highly selective for PKB/Akt, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activation of PKB/Akt and its downstream targets such as mTOR and Bad. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to inhibit angiogenesis (the formation of new blood vessels) by blocking the activation of endothelial cells. These effects suggest that 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has potential as an anticancer and anti-angiogenic agent.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for PKB/Akt, which allows for the specific inhibition of this signaling pathway. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research on 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. One potential application is the development of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and the development of strategies to minimize these effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and its downstream targets, as well as its potential interactions with other signaling pathways.

Méthodes De Synthèse

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether involves several steps, including the reaction of 5,6-dimethyl-1H-benzimidazole with p-toluenesulfonyl chloride to form 5,6-dimethyl-1H-benzimidazole-2-sulfonyl chloride. This intermediate is then reacted with 4-iodophenol in the presence of potassium carbonate to give 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. The overall yield of this synthesis is around 50%.

Applications De Recherche Scientifique

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been extensively used in scientific research as a tool to study the role of PKB/Akt in various biological processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been used to investigate the role of PKB/Akt in insulin signaling, immune response, and neuronal function.

Propriétés

Formule moléculaire

C16H15IN2O3S

Poids moléculaire

442.3 g/mol

Nom IUPAC

1-(5-iodo-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15IN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3

Clé InChI

PVLOGJPBSFLYRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

SMILES canonique

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.